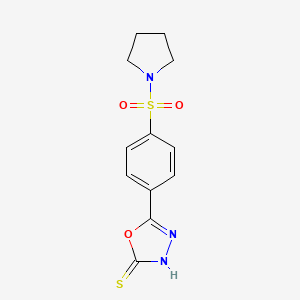

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol

Descripción

Propiedades

IUPAC Name |

5-(4-pyrrolidin-1-ylsulfonylphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S2/c16-20(17,15-7-1-2-8-15)10-5-3-9(4-6-10)11-13-14-12(19)18-11/h3-6H,1-2,7-8H2,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEGFVLPLPQBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is usually introduced via sulfonation reactions using reagents like sulfonyl chlorides.

Construction of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carbon disulfide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like halogens or nitro groups under acidic conditions.

Major Products

Oxidation: Disulfides.

Reduction: Sulfides.

Substitution: Halogenated or nitro-substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a unique oxadiazole ring, which is known for its stability and reactivity. The molecular formula is , with a molecular weight of approximately 324.4 g/mol. Its structure includes a pyrrolidinyl sulfonamide moiety, which contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. A study demonstrated that compounds synthesized from oxadiazole derivatives showed cytotoxic effects against glioblastoma cell lines (LN229). Specifically, compounds 5b, 5d, and 5m induced apoptosis in cancer cells through DNA damage mechanisms .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5b | LN229 | 15 | DNA Damage |

| 5d | LN229 | 12 | Apoptosis Induction |

| 5m | LN229 | 10 | Cell Cycle Arrest |

Anti-Diabetic Properties

In vivo studies using Drosophila melanogaster models indicated that certain oxadiazole derivatives significantly reduced glucose levels, suggesting potential as anti-diabetic agents. Compounds such as 5d and 5f were particularly effective .

Table 2: Anti-Diabetic Efficacy in Drosophila Models

| Compound | Glucose Level Reduction (%) | Model Used |

|---|---|---|

| 5d | 30 | Genetically Modified |

| 5f | 25 | Genetically Modified |

Antimicrobial Properties

The antimicrobial efficacy of oxadiazole derivatives has been evaluated against various bacterial strains. A study highlighted the effectiveness of these compounds against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in disc diffusion assays .

Table 3: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 20 |

| Compound B | E. coli | 18 |

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of these compounds to various biological targets. The results indicated favorable interactions with key proteins involved in cancer progression and glucose metabolism, further supporting their potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets:

Molecular Targets: Enzymes or receptors that are involved in key biological pathways.

Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole-2-thiol derivatives are highly dependent on the substituents at the 5-phenyl position. Key analogues include:

Key Observations :

Implications for the Target Compound :

- Introducing the pyrrolidin-1-ylsulfonyl group may require post-cyclization sulfonation or use of pre-functionalized phenylhydrazides, which could lower yields due to steric and electronic challenges .

- Commercial availability of precursors (e.g., 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol) simplifies derivatization .

Hypothesized Activity of the Target Compound :

- Potential applications in heavy metal sensing or antimicrobial therapy based on analogous compounds .

Target Compound Predictions :

- Solubility : Likely moderate in polar aprotic solvents (e.g., DMSO) due to the sulfonyl group.

Actividad Biológica

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring, which is known for its potential pharmacological properties. The presence of the pyrrolidinylsulfonyl group enhances its lipophilicity and facilitates cellular uptake, contributing to its biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds containing the 1,3,4-oxadiazole structure have demonstrated significant antibacterial activity against various pathogens:

- Antibacterial Activity : Compounds similar to this compound have shown effective inhibition against both Gram-positive and Gram-negative bacteria. One study reported that certain oxadiazole derivatives exhibited stronger activity against Escherichia coli and Streptococcus pneumoniae compared to traditional antibiotics like ampicillin .

- Antifungal Activity : The same derivatives were found to possess antifungal properties that surpassed those of established antifungal agents such as terbinafine .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- In Vitro Studies : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human liver cancer cell lines (HepG2). Compounds derived from similar structures showed selectivity indices (SI) significantly higher than that of methotrexate (MTX), indicating promising anticancer activity .

| Compound | SI Value | Reference Drug SI |

|---|---|---|

| Compound 8 | 33.21 | Methotrexate (4.14) |

| Compound 11 | 30.49 | Methotrexate (4.14) |

| Compound 12a | 10.29 | Methotrexate (4.14) |

The proposed mechanisms by which these compounds exert their biological effects include:

- Enzyme Inhibition : Some derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells .

- Targeting Thymidylate Synthase : Oxadiazole compounds have been identified as potent inhibitors against thymidylate synthase proteins, which are vital for DNA replication and repair .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological efficacy of oxadiazole derivatives:

- Antimalarial Activity : Certain oxadiazole derivatives demonstrated comparable half-maximal inhibitory concentrations (IC50) against Plasmodium falciparum as the reference drug chloroquine, showcasing their potential in treating malaria .

- Leishmanial Activity : In another study, some derivatives exhibited IC50 values significantly lower than those of standard treatments for leishmaniasis, highlighting their potential as new therapeutic agents .

Q & A

Basic: What are the common synthetic routes for preparing 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol and its derivatives?

Methodological Answer:

The synthesis typically involves cyclization of acid hydrazides with carbon disulfide (CS₂) to form the oxadiazole-thiol core, followed by functionalization at the phenyl para-position. For example:

- Step 1: Cyclization of substituted benzohydrazides (e.g., 4-aminophenyl derivatives) with CS₂ under basic conditions to yield 5-aryl-1,3,4-oxadiazole-2-thiol intermediates .

- Step 2: Sulfonylation of the para-aminophenyl group using pyrrolidine-1-sulfonyl chloride in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere, with triethylamine as a base .

- Key Considerations: Optimize reaction temperature (often 0–25°C) and stoichiometry to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization is critical .

Basic: Which spectroscopic and chromatographic techniques are employed to characterize the purity and structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm regiochemistry and substituent integration. For instance, the pyrrolidinyl sulfonyl group exhibits distinct methylene proton signals at δ 3.1–3.3 ppm .

- HRMS (High-Resolution Mass Spectrometry): Validate molecular formula (e.g., expected [M+H]⁺ for C₁₃H₁₄N₃O₃S₂: 324.0584) .

- HPLC: Assess purity using reverse-phase columns (C18), with retention times typically 6–9 minutes under gradient elution (acetonitrile/water + 0.1% TFA) .

- ATR-FTIR: Identify thiol (-SH) stretching (~2550 cm⁻¹) and sulfonyl (S=O) vibrations (~1350–1150 cm⁻¹) .

Advanced: How can researchers address contradictory data in reaction yields when synthesizing substituted 1,3,4-oxadiazole-2-thiol derivatives?

Methodological Answer:

Discrepancies in yields (e.g., 59–90% in vs. 88% in ) often arise from:

- Purity of Starting Materials: Use HPLC or TLC to verify benzohydrazide intermediates.

- Cyclization Conditions: Optimize CS₂ concentration and reaction time. Longer cycles (24–48 hours) may improve yields .

- Post-Reaction Workup: Acidify to pH 2–3 before extraction to recover thiol products efficiently .

- Side Reactions: Monitor for disulfide formation (oxidation of -SH) via LC-MS and add reducing agents (e.g., DTT) if needed .

Advanced: What strategies are utilized to elucidate the structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

- Electronic Effects: Replace the pyrrolidinyl sulfonyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents and compare bioactivity (e.g., enzyme inhibition IC₅₀) .

- Steric Modifications: Introduce bulkier groups (e.g., tert-butyl) to assess steric hindrance on target binding .

- Biological Assays: Use Rho kinase or antimicrobial activity assays to correlate substituent effects with potency. For example, trifluoromethyl derivatives showed enhanced activity due to lipophilicity .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .

Advanced: What computational or experimental approaches are recommended to resolve ambiguities in the structural conformation of 1,3,4-oxadiazole-2-thiol derivatives?

Methodological Answer:

- X-Ray Crystallography: Resolve absolute configuration and hydrogen-bonding networks. For example, used single-crystal X-ray diffraction to confirm near-planar oxadiazole-phenyl dihedral angles (3.76–5.49°) .

- Dynamic NMR: Analyze variable-temperature ¹H NMR to detect rotational barriers in sulfonyl groups .

- DFT Calculations: Simulate optimized geometries (e.g., B3LYP/6-31G*) and compare with experimental bond lengths/angles .

- Tautomerism Analysis: Use ¹H-¹⁵N HMBC to distinguish thione (-C=S) vs. thiol (-SH) tautomers .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity: Avoid inhalation/contact; use PPE (gloves, goggles) due to potential skin/eye irritation .

- Stability: Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiol group .

- Waste Disposal: Quench residual CS₂ with ethanolamine before disposal .

Advanced: How can researchers optimize the aqueous solubility of this compound for in vivo studies?

Methodological Answer:

- PEGylation: Attach short PEG chains (e.g., -O(CH₂CH₂O)₃CH₃) to the sulfonyl group to enhance hydrophilicity .

- Prodrug Design: Synthesize methyl esters (e.g., -COOCH₃) that hydrolyze in physiological conditions .

- Salt Formation: Prepare sodium or potassium salts of the thiol group for improved solubility in buffered solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.